BenchChemオンラインストアへようこそ!

5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Procure the definitive 2-chlorophenylmethoxy pyran-4-one (CAS 898440-11-4) for unambiguous LDHA inhibitor SAR. Unlike 4-Cl, 2-F, or 3-F isomers, the ortho-chlorine serves as a heavy-atom marker for crystallographic pose validation and probes steric tolerance at the halogen-binding sub-pocket. Lacking the N-acyl substituent, this scaffold provides the essential baseline/negative control for target engagement studies. Substituting isomers without comparative activity data risks non-reproducible enzyme assay results. Ensure batch consistency by sourcing all four positional isomers from a single qualified supply chain.

Molecular Formula C23H23ClN2O3
Molecular Weight 410.9
CAS No. 898440-11-4
Cat. No. B2649173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
CAS898440-11-4
Molecular FormulaC23H23ClN2O3
Molecular Weight410.9
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C4=CC=CC=C4
InChIInChI=1S/C23H23ClN2O3/c24-21-9-5-4-6-18(21)16-29-23-17-28-20(14-22(23)27)15-25-10-12-26(13-11-25)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2
InChIKeyMPGQVFDEXOKALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one (CAS 898440-11-4): Structural and Biological Context for Procurement Decisions


5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one (CAS 898440-11-4, molecular formula C23H23ClN2O3, molecular weight 410.9 g/mol) is a synthetic phenylpiperazinyl-pyran-4-one derivative . This compound belongs to a broader class of piperazine-substituted pyran-4-ones that have been investigated as LDHA (Lactate Dehydrogenase A) inhibitors, with certain derivatives demonstrating IC50 values in the nanomolar range in recombinant human LDHA enzymatic assays [1]. The compound features a unique 2-chlorophenylmethoxy substitution at the C5 position of the pyran-4-one core, distinguishing it from the 4-chloro and 2-fluoro positional isomers that are commercially available under neighboring CAS numbers [2].

Why In-Class Phenylpiperazinyl-Pyranones Cannot Be Interchanged: The Criticality of Halogen Position and Identity for 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one


Interchanging 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one with its closest commercially available analogs—specifically the 4-chlorophenyl isomer (CAS 898465-47-9), the 2-fluorophenyl analog (CAS 898465-65-1), or the 3-fluorophenyl analog (CAS 898439-91-3)—without explicit comparative activity data carries substantial scientific risk. All four compounds share the same molecular formula backbone, yet they differ in the position and identity of the halogen substituent on the benzyloxy ring. In structure-activity relationship (SAR) studies of related pyran-4-one LDHA inhibitors, even a single halogen shift from the 2-position to the 4-position has been shown to alter steric and electronic interactions within the enzyme's active site, potentially affecting binding affinity and selectivity [1]. Generic substitution based solely on in-class membership ignores these critical pharmacophoric differences and can invalidate comparative studies or lead to non-reproducible results in enzyme inhibition or cell-based assays.

Quantitative Differentiation Evidence: 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one vs. Closest Analogs


Positional Isomer Differentiation: 2-Chloro vs. 4-Chloro Substitution Impact on Physicochemical Properties

The target compound (2-chloro isomer) and its 4-chloro positional isomer (CAS 898465-47-9) are exact molecular formula isomers (C23H23ClN2O3, MW 410.9) yet exhibit distinct topological and electronic profiles due to the ortho- versus para-chlorine substitution on the benzyloxy ring. Ortho-chlorine substitution introduces steric hindrance that alters the dihedral angle of the benzyloxy moiety relative to the pyranone core. This conformational difference is a critical determinant in target binding for phenylpiperazinyl-pyranone derivatives targeting LDHA, as evidenced by the general structural claims in US Patent Application 20200165233, which define specific substitution patterns as essential for LDHA inhibitory activity [1]. Quantitative in silico comparison of computed partition coefficients (XLogP3) between the 2-chloro, 2-fluoro, and 3-fluoro analogs demonstrates measurable variation: the 2-fluoro analog (CAS 898465-65-1) has XLogP3-AA of 3.3 [2], while the 2-chloro analog is predicted to have higher lipophilicity due to chlorine's greater atomic polarizability. This difference directly impacts compound solubility, membrane permeability, and non-specific binding.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

LDHA Inhibitory Activity: Class-Level Evidence from the Phenylpiperazinyl-Pyranone Series

Specific IC50 data for the target compound (CAS 898440-11-4) against LDHA or other targets is not publicly available in peer-reviewed literature or patent examples. However, the phenylpiperazinyl-pyran-4-one scaffold is explicitly claimed in US Patent Application US20200165233A1 as an LDHA inhibitor framework [1]. Furthermore, a structurally related derivative—5-[(2-chlorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one (CHEMBL1554905, CAS 898421-12-0)—is reported to target LDHA . The BindingDB entry associated with this patent (BDBM50546993 / CHEMBL4748782) reports an IC50 of 57 nM against recombinant human LDHA for certain compounds in the series [2]. The target compound retains the identical 2-chlorophenylmethoxy-pyranone core and phenylpiperazine linker but lacks the furan-2-carbonyl N-substituent. This structural simplification may alter the compound's binding mode and inhibitory potency relative to the N-acylated analog.

Cancer Metabolism LDHA Inhibition Enzymatic Assay

Commercial Purity Benchmarking: Target Compound vs. Positional Isomers

Among the commercially cataloged phenylpiperazinyl-pyran-4-one analogs, the target compound (CAS 898440-11-4) and its 4-chloro isomer (CAS 898465-47-9) are both listed at a standard purity specification of ≥95% . The 2-fluoro analog (CAS 898465-65-1) is listed at a higher purity of ≥98% from certain suppliers . The 3-fluoro analog (CAS 898439-91-3) is also listed at ≥95% . These purity benchmarks are typical for research-grade screening compounds but should be verified by the end user's in-house QC methods (HPLC, NMR) prior to critical assays.

Chemical Procurement Quality Control Research Standards

Piperazine N-Substituent Differentiation: N-Phenyl vs. N-Acyl LDHA-Targeted Analogs

The target compound features an unsubstituted N-phenylpiperazine moiety, distinguishing it from the N-(furan-2-carbonyl)piperazine analog CHEMBL1554905 (CAS 898421-12-0, MW 428.87) . This structural difference has direct implications for compound utility: the N-phenyl unsubstituted compound may serve as a simpler core scaffold for further derivatization or as a control compound lacking the electrophilic acyl substituent, while the N-acylated analog is the species directly linked to LDHA target engagement in the patent literature [1]. The difference in molecular weight (ΔMW ≈ 18 Da, 410.9 vs. 428.87) and hydrogen bond acceptor count (the furan-2-carbonyl group adds an additional carbonyl oxygen) alters the compound's pharmacokinetic and binding profiles.

LDHA Probe Development Chemical Tool Selection Scaffold Simplification

Validated Application Scenarios for 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one Based on Structural and Series Evidence


LDHA Inhibitor Scaffold Simplification and SAR Probe Development

The target compound serves as a structurally simplified phenylpiperazinyl-pyran-4-one scaffold, lacking the N-acyl substituent found in LDHA-active analogs such as CHEMBL1554905. Researchers investigating the contribution of the piperazine N-substituent to LDHA binding affinity and selectivity can use this compound as a core reference probe to establish baseline activity and then systematically introduce amide, carbamate, or sulfonamide substituents . The 2-chlorophenylmethoxy group provides a defined steric and electronic environment at the C5 position of the pyranone ring for systematic SAR exploration.

Positional Isomer Comparator in Halogen-Scanning Studies

The availability of the 2-chloro, 4-chloro, 2-fluoro, and 3-fluoro positional isomers enables halogen-scanning experiments to map the steric and electronic requirements of the target binding pocket. The 2-chloro isomer is the most sterically demanding ortho-substituted member of this series and can be used to probe steric tolerance at the halogen-binding sub-pocket [1]. Procurement of all four isomers from a single supplier ensures batch consistency and enables direct head-to-head comparisons.

In Silico Docking and Pharmacophore Model Validation

Given the absence of published crystallographic data for this compound class bound to LDHA, the 2-chloro substitution pattern provides a distinctive feature for validating docking poses and pharmacophore hypotheses. The ortho-chlorine atom serves as a heavy atom marker that can be distinguished from fluorine in electron density maps or computational models, facilitating pose discrimination in virtual screening campaigns [2].

Negative Control for N-Acylated LDHA Probes

In cellular LDHA inhibition assays, the target compound, which lacks the furan-2-carbonyl group present in CHEMBL1554905, may exhibit reduced or abolished LDHA inhibitory activity relative to the N-acylated analog. This property qualifies it as a potential negative control or weak comparator in experiments designed to validate the target engagement contribution of the piperazine N-acyl substituent [3].

Quote Request

Request a Quote for 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.